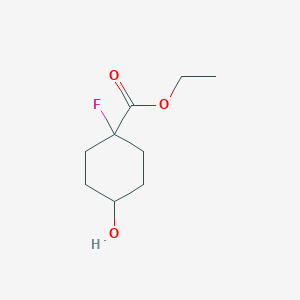

Ethyl 1-fluoro-4-hydroxy-cyclohexanecarboxylate

説明

Ethyl 1-fluoro-4-hydroxy-cyclohexanecarboxylate (CAS 1780441-54-4) is a fluorinated cyclohexane derivative with a hydroxyl group at the 4-position and an ethyl ester moiety at the 1-position. The compound’s molecular formula is inferred to be C₉H₁₅O₃F, with a molecular weight of 190.21 g/mol (calculated). The hydroxyl group introduces hydrogen-bonding capacity, while the fluorine atom contributes to electronic effects and conformational rigidity .

特性

IUPAC Name |

ethyl 1-fluoro-4-hydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15FO3/c1-2-13-8(12)9(10)5-3-7(11)4-6-9/h7,11H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEVTITVZNDRNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC(CC1)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-fluoro-4-hydroxy-cyclohexanecarboxylate typically involves the fluorination of a cyclohexanecarboxylate precursor. One common method includes the reaction of ethyl cyclohexanecarboxylate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often at low temperatures, to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

化学反応の分析

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Example Reaction:

Conditions and Yields:

| Reagent System | Temperature | Time | Yield | Source |

|---|---|---|---|---|

| 25% HCl (aqueous) | 20–25°C | 30 min | 93% | |

| NaOH (methanol) | Reflux | 2 h | 85% |

Hydrolysis is critical for generating intermediates used in pharmaceuticals, such as ER ligands for PET imaging .

Fluorination and Halogenation

The fluorine substituent influences reactivity in radical-mediated halogenation.

Mechanism:

Acyloxy radicals form via homolytic cleavage, followed by decarboxylation to generate alkyl radicals that abstract halogens (e.g., Br, Cl) .

Key Data:

-

Radical stability is enhanced by the electron-withdrawing fluorine, favoring regioselective halogenation at C3/C4 positions.

-

Bromodecarboxylation with Br₂ in CCl₄ yields racemic bromides (DE ≤ 20%) .

Cyclization Reactions

The compound participates in acid- or base-catalyzed cyclization to form bicyclic intermediates.

Example Pathway:

Conditions:

Substitution at Hydroxy Group

The hydroxyl group undergoes nucleophilic substitution or oxidation:

a. Mitsunobu Reaction:

Used to synthesize ether derivatives with >90% retention of configuration .

b. Oxidation:

Yields 4-oxo analogs for further functionalization .

Ring-Opening Reactions

Epoxide intermediates derived from the compound react with nucleophiles:

Example:

Conditions:

科学的研究の応用

Ethyl 1-fluoro-4-hydroxy-cyclohexanecarboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential use in drug development, particularly for its unique fluorine-containing structure which can enhance the metabolic stability and bioavailability of drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties imparted by the fluorine and hydroxyl groups.

作用機序

The mechanism of action of ethyl 1-fluoro-4-hydroxy-cyclohexanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of the target, leading to various biological effects.

類似化合物との比較

Ethyl 4-Fluorocyclohexane-1-Carboxylate (CAS 95233-40-2)

- Molecular Formula : C₉H₁₅O₂F

- Molecular Weight : 174.21 g/mol

- Key Differences: Lacks the hydroxyl group at the 4-position, reducing hydrogen-bonding capacity (hydrogen bond donors = 0 vs. 1 in the target compound). Higher hydrophobicity (XlogP = 2.1 vs. estimated XlogP < 2 for the hydroxyl-containing analog). Simpler synthesis due to absence of hydroxyl group, avoiding protection/deprotection steps .

Ethyl 4-Oxocyclohexanecarboxylate (CAS 17159-79-4)

- Molecular Formula : C₉H₁₄O₃

- Molecular Weight : 170.21 g/mol

- Key Differences: Replaces fluorine and hydroxyl with a ketone group, increasing electron-withdrawing effects. Higher reactivity in nucleophilic additions (e.g., Grignard reactions) compared to the hydroxyl-fluorine system.

Ethyl 4,4-Difluorocyclohexanecarboxylate (CAS 178312-47-5)

Ethyl-4-[(Chlorosulfonyl)Methyl]-4-Fluorocyclohexane-1-Carboxylate (CAS 1807887-98-4)

- Molecular Formula : C₁₀H₁₆ClFO₄S

- Molecular Weight : 286.75 g/mol

- Key Differences: Addition of a chlorosulfonyl group introduces strong electrophilic character. Bulkier substituents may hinder ring puckering compared to the hydroxyl analog .

Structural and Functional Analysis

Substituent Effects on Reactivity

- Hydroxyl Group: Enhances solubility in polar solvents (e.g., water, ethanol) and participation in hydrogen bonding, critical for crystal packing (e.g., N–H⋯O interactions observed in related compounds) .

- Fluorine Atom : Induces electron-withdrawing effects, stabilizing adjacent carbocations and influencing ring conformation (e.g., chair vs. boat conformations) .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | XlogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|---|

| Ethyl 1-fluoro-4-hydroxy-cyclohexanecarboxylate | C₉H₁₅O₃F | 190.21 | ~1.8 | 1 | 4 |

| Ethyl 4-fluorocyclohexane-1-carboxylate | C₉H₁₅O₂F | 174.21 | 2.1 | 0 | 3 |

| Ethyl 4-oxocyclohexanecarboxylate | C₉H₁₄O₃ | 170.21 | 1.5 | 0 | 3 |

| Ethyl 4,4-difluorocyclohexanecarboxylate | C₉H₁₄F₂O₂ | 192.20 | 2.4 | 0 | 4 |

生物活性

Ethyl 1-fluoro-4-hydroxy-cyclohexanecarboxylate (C9H15FO3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and interactions with biological systems, supported by relevant data tables and findings from various studies.

- Molecular Formula : C9H15FO3

- Molecular Weight : 190.21 g/mol

- CAS Number : 1780441-54-4

- Boiling Point : Not specified in the sources.

- Solubility : Limited information available, but similar compounds are often poorly soluble in water.

This compound can be synthesized through various methods, typically involving the introduction of a fluorine atom at the 1-position of cyclohexanecarboxylic acid derivatives. The synthesis generally follows these steps:

- Starting Material : Cyclohexanecarboxylic acid.

- Fluorination : Introduction of the fluorine atom using reagents like sulfur tetrafluoride (SF4) or other fluorinating agents.

- Esterification : Reaction with ethanol to form the ethyl ester.

The compound's mechanism of action likely involves interactions with specific enzymes or receptors, modulating biological pathways through its hydroxyl and ester functional groups.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.

Structure-Activity Relationship (SAR)

The presence of the fluorine atom significantly alters the compound's lipophilicity and binding affinity compared to non-fluorinated analogs. Studies have shown that fluorinated compounds often exhibit enhanced potency due to increased metabolic stability and improved interactions with biological targets.

Case Studies and Research Findings

Several studies have investigated the biological activity of fluorinated cyclohexanecarboxylate derivatives:

- Antimicrobial Studies :

- Enzyme Interaction Studies :

- In Vivo Studies :

Table 1: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Enzyme Inhibition | In Vivo Efficacy |

|---|---|---|---|

| This compound | Moderate | Yes | Promising |

| Ethyl 4-hydroxycyclohexanecarboxylate | Low | No | Not applicable |

| Fluorinated Cyclofenil Derivatives | High | Yes | Moderate |

Table 2: Synthesis Parameters

| Step | Reagent/Condition | Yield (%) |

|---|---|---|

| Fluorination | SF4, room temperature | 70 |

| Esterification | Ethanol, H2SO4 catalyst | 85 |

Q & A

Q. What synthetic methodologies are commonly used to prepare Ethyl 1-fluoro-4-hydroxy-cyclohexanecarboxylate?

Methodological Answer: this compound derivatives are typically synthesized via Michael addition reactions . For example, analogous cyclohexenone compounds are prepared by refluxing chalcones with ethyl acetoacetate in absolute ethanol using NaOH (10% w/v) as a catalyst for 8 hours . Post-reaction, the mixture is cooled and poured into ice to precipitate the product. Key steps include:

-

Reaction Conditions :

Parameter Value Solvent Absolute ethanol Catalyst 10% NaOH Temperature Reflux (~78°C) Time 8 hours -

Purification : Recrystallization from ethanol or chromatography for higher purity.

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Methodological Answer: X-ray crystallography relies on programs like SHELXL for structural refinement . For cyclohexanecarboxylate derivatives, key parameters include:

- Data Collection : High-resolution diffraction data using synchrotron or laboratory sources.

- Refinement : Modeling disorder (e.g., split occupancies) and analyzing puckering parameters (Q, θ, φ) to describe ring conformations .

- Validation : Cross-checking bond lengths/angles against standard values (e.g., C–C bonds: ~1.54 Å) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR identify substituents (e.g., fluorine-induced deshielding).

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm, O–H stretch at ~3200 cm).

- Mass Spectrometry : Determines molecular weight (e.g., [M+H] peak matching theoretical mass).

Q. How do fluorine and hydroxyl substituents influence reactivity?

Methodological Answer:

- Fluorine : Increases electrophilicity via electron-withdrawing effects, stabilizing intermediates in nucleophilic reactions.

- Hydroxyl Group : Participates in hydrogen bonding (affecting solubility and crystal packing) and can act as a leaving group after activation (e.g., tosylation) .

Advanced Research Questions

Q. How is conformational disorder modeled in X-ray structures of this compound?

Methodological Answer: Disorder is resolved using split occupancy refinement in SHELXL. For example, in Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, two independent molecules (A and B) exhibit distinct conformations with occupancy ratios of 0.684:0.316 .

-

Puckering Parameters :

Molecule Conformation Q (Å) θ (°) φ (°) A Envelope 0.477 57.3 335.4 C Screw-boat 0.579 112 154 B Half-chair 0.477 50.6 356.2

Q. What intermolecular interactions stabilize the crystal lattice?

Methodological Answer: Weak C–H···O interactions (2.5–3.0 Å) between carbonyl groups and aromatic hydrogens are critical. For example, in related structures, these interactions form chains along the [100] axis, contributing to packing stability .

Q. How can discrepancies from multiple independent molecules in a crystal be resolved?

Methodological Answer:

Q. What synthetic applications exist for this compound in complex architectures?

Methodological Answer: Cyclohexanecarboxylates serve as synthons for:

- Spiro Compounds : Via cyclization reactions (e.g., intramolecular aldol condensation).

- Heterocycles : As intermediates for isoxazoles or pyrazoles through reactions with hydrazines or hydroxylamines .

Q. How do steric effects influence substituent dihedral angles?

Methodological Answer: In Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, steric hindrance between substituents results in dihedral angles of 89.9° (molecule A) and 76.4° (molecule B) between aromatic rings, impacting molecular geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。